molecular formula C24H27N3O3 B11637826 Ethyl 6,8-dimethyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate

Ethyl 6,8-dimethyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B11637826
M. Wt: 405.5 g/mol
InChI Key: WRFYIGQWUGXGJE-UHFFFAOYSA-N
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Description

Ethyl 6,8-dimethyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,8-dimethyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6,8-dimethylquinoline-3-carboxylic acid with 4-(morpholin-4-yl)aniline in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dimethyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6,8-dimethyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6,8-dimethyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,8-dimethyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline core and the presence of the morpholine ring. This unique structure imparts distinct biological activity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 6,8-dimethyl-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C24H27N3O3/c1-4-30-24(28)21-15-25-22-17(3)13-16(2)14-20(22)23(21)26-18-5-7-19(8-6-18)27-9-11-29-12-10-27/h5-8,13-15H,4,9-12H2,1-3H3,(H,25,26)

InChI Key

WRFYIGQWUGXGJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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